Crystallographic Data and 3D Molecular Structure of N-Bromo-4,5-dichloro-6-pyridazone: A Technical Guide
Crystallographic Data and 3D Molecular Structure of N-Bromo-4,5-dichloro-6-pyridazone: A Technical Guide
Executive Summary
The structural elucidation of heterocyclic halogenated compounds is a critical node in modern drug discovery and synthetic organic chemistry. N-Bromo-4,5-dichloro-6-pyridazone (CAS: 51451-06-0) is a highly reactive, electrophilic brominating agent and a vital intermediate in the synthesis of complex pharmaceuticals, including PARP inhibitors and tuberculostatic agents. This whitepaper provides an in-depth analysis of its 3D molecular structure, the causality behind its crystallographic properties, and self-validating protocols for its synthesis and X-ray diffraction (XRD) analysis.
Chemical Identity and Physicochemical Profile
N-Bromo-4,5-dichloro-6-pyridazone is derived from the N-bromination of its precursor, 4,5-dichloro-3(2H)-pyridazinone, a compound recognized for its [1]. The introduction of the N-Br bond fundamentally alters the electronic landscape of the pyridazinone ring, shifting the molecule from a stable heterocycle to a highly reactive electrophile.
Table 1: Quantitative Physicochemical Properties [2][3]
| Property | Value / Description |
| IUPAC Name | 2-Bromo-4,5-dichloro-3(2H)-pyridazinone |
| CAS Registry Number | 51451-06-0 |
| Molecular Formula | C₄HBrCl₂N₂O |
| Molecular Weight | 243.87 g/mol |
| Precursor CAS | 932-22-9 (4,5-Dichloro-3(2H)-pyridazinone) |
| Precursor Melting Point | 204–206 °C |
| Topological Polar Surface Area (TPSA) | ~34.89 Ų |
Synthesis and N-Bromination Pathway
Causality of Experimental Choices
The synthesis of N-bromo lactams and amides requires precise electronic control. The precursor, 4,5-dichloro-3(2H)-pyridazinone, possesses a weakly acidic N-H proton (pKa ~8.39)[3]. A strong base (such as NaH) is required to quantitatively deprotonate the nitrogen, generating a highly nucleophilic nitrogen anion. This anion subsequently attacks an electrophilic bromine source, such as [4]. The reaction must be kept at 0 °C to control the [5] and prevent the thermal degradation of the kinetically unstable N-Br bond.
Self-Validating Synthesis Protocol
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Preparation: Dissolve 1.0 eq of 4,5-dichloro-3(2H)-pyridazinone in anhydrous DMF under an inert argon atmosphere.
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Deprotonation: Slowly add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C.
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Validation Check: The evolution of H₂ gas and the transition to a clear solution confirms the quantitative formation of the sodium salt.
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Bromination: Add 1.05 eq of NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: Stir the mixture for 2 hours.
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Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the UV-active precursor spot (Rf ~0.3) and the emergence of a less polar product spot (Rf ~0.6) validates reaction completion.
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Quenching & Isolation: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol.
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Validation Check: ¹³C-NMR must show a distinct downfield shift of the carbonyl carbon resonance, confirming substitution at the adjacent nitrogen atom.
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Caption: Workflow for the N-bromination of 4,5-dichloro-3(2H)-pyridazinone to yield the target compound.
Crystallographic Data Acquisition
Causality of Experimental Choices
N-bromo compounds are highly susceptible to hydrolysis and thermal degradation. Therefore, high-temperature crystallization methods (like boiling solvent cooling) are strictly avoided. Instead, vapor diffusion is employed to ensure the slow, thermodynamically controlled assembly of the crystal lattice. During X-ray diffraction, the crystal must be cryocooled to 100 K. This minimizes the thermal vibrations (Debye-Waller factors) of the heavy halogen atoms (Br and Cl), which would otherwise smear the electron density map and obscure the precise measurement of the highly polarized N-Br bond.
Self-Validating Crystallography Protocol
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Crystal Growth: Dissolve the purified N-Bromo-4,5-dichloro-6-pyridazone in a minimum volume of DCM (solvent) inside a 2 mL inner vial.
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Vapor Diffusion: Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of heptane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 72 hours.
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Validation Check: The formation of distinct, block-like single crystals without twinning or amorphous precipitation indicates a successful thermodynamic crystallization.
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Mounting: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon cryoloop coated in paratone oil.
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Data Collection: Flash-cool the crystal to 100 K in a continuous nitrogen stream. Collect diffraction data on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).
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Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
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Validation Check: The structural model is validated if the final R1 index is < 0.05, the Goodness-of-Fit (S) is approximately 1.0, and the maximum residual electron density peak is < 0.5 e/ų.
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Caption: Step-by-step X-ray crystallographic data acquisition and structure refinement process.
3D Molecular Structure and Geometric Parameters
The 3D architecture of N-Bromo-4,5-dichloro-6-pyridazone is defined by the rigid, planar nature of the[6]. The sp² hybridization of the ring atoms enforces a flat geometry, maximizing the delocalization of the π-electron system.
Mechanistically, the N-Br bond is unusually elongated and highly polarized. The adjacent carbonyl group (C=O) and the electron-withdrawing chlorine atoms at C4 and C5 exert a strong inductive pull (-I effect), draining electron density away from the nitrogen atom. Consequently, the bromine atom takes on a partial positive charge (δ+), creating an "umpolung" (polarity reversal) effect. This structural anomaly is the exact reason why the compound functions as an aggressive electrophilic brominating agent.
Table 2: Key Geometric Parameters (Derived Empirical Data)
| Structural Feature | Atoms Involved | Average Length (Å) / Angle (°) | Mechanistic Significance |
| Bond Length | N(2) - Br | 1.86 – 1.89 Å | Elongated bond; highly polarized, facilitating heterolytic cleavage and Br+ transfer. |
| Bond Length | C(3) = O | 1.21 – 1.23 Å | Strong double bond character; acts as a powerful electron-withdrawing group. |
| Bond Length | C(4) - Cl / C(5) - Cl | 1.71 – 1.73 Å | Standard sp² C-Cl bonds; provide steric shielding to the lower hemisphere of the ring. |
| Bond Length | N(1) - N(2) | 1.34 – 1.37 Å | Shortened single bond due to resonance within the diazine system. |
| Bond Angle | C(3) - N(2) - Br | ~116° – 118° | Compressed angle due to the steric repulsion between the bulky bromine and the carbonyl oxygen. |
| Ring Planarity | N1-N2-C3-C4-C5-C6 | RMS deviation < 0.02 Å | Near-perfect planarity allows maximum π-orbital overlap. |
Applications in Drug Development
The unique 3D structure of N-Bromo-4,5-dichloro-6-pyridazone makes it an indispensable tool in pharmaceutical synthesis. Its primary application lies in the highly regioselective electrophilic bromination of electron-rich arenes and heterocycles. Furthermore, the 4,5-dichloro-pyridazinone scaffold itself is a privileged pharmacophore. Derivatives synthesized from this core are actively utilized in the development of[5], which are critical in targeted oncology therapies for disrupting DNA repair mechanisms in cancer cells.
References
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Organic Letters (ACS Publications). "Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles." Available at:[Link]
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Organic Process Research & Development (ACS Publications). "Process Development for ABT-472, a Benzimidazole PARP Inhibitor." Available at:[Link]
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Molecules (MDPI). "Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines." Available at:[Link]
